4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide
Overview
Description
“4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is another method that has been reported for the synthesis of related compounds .Scientific Research Applications
Ethoxybromination of Enamides
Research demonstrates the utility of ethoxybromination in organic synthesis, where (diacetoxyiodo)benzene, along with simple bromide salts in ethanol, facilitates the regioselective ethoxybromination of enamides. This method yields α-bromo hemiaminals, serving as versatile intermediates for further transformations (Nocquet‐Thibault, Retailleau, Cariou, & Dodd, 2013).
Antimicrobial and Cytotoxicity Evaluation
Another study highlights the synthesis of novel oxazol-5(4H)-ones with potential pharmacological applications. These compounds, derived from certain benzamidoacetic acids and bromobenzaldehydes, were evaluated for cytotoxicity using Artemia salina and Daphnia magna, as well as for antimicrobial activity against various bacterial and fungal strains (Rosca, 2020).
Electrogenerated Nickel(I) Catalysis
A study focused on the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives using electrogenerated nickel(I) tetramethylcyclam. This method emphasizes the role of electrochemistry in facilitating high-yield organic transformations, offering a novel approach to synthesizing tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).
Inhibitory Studies on Enzymes
The synthesis and characterization of novel compounds for inhibiting carbonic anhydrases and cholinesterase enzymes were detailed, indicating potential applications in medicinal chemistry and drug development. These studies show how bromophenol derivatives can serve as potent inhibitors, providing insights into enzyme inhibition mechanisms (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILKVNYRQMITKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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